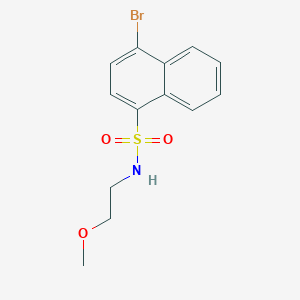

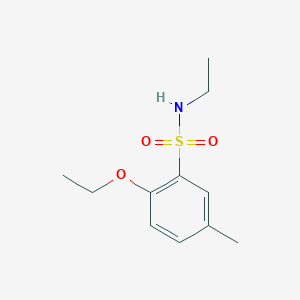

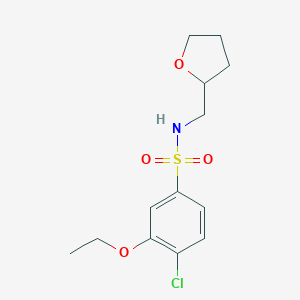

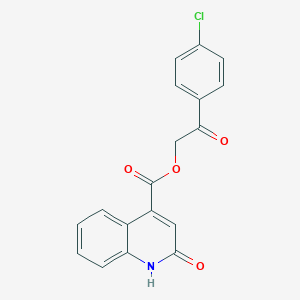

![molecular formula C15H20N2O3S B497632 3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole CAS No. 957502-70-4](/img/structure/B497632.png)

3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole” is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazoles often involves multicomponent reactions, cycloadditions, and cyclocondensations . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates, which can be oxidized to afford a variety of pyrazoles .Molecular Structure Analysis

Pyrazoles are unsymmetrical compounds, but their corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . They are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis

Pyrazoles are versatile scaffolds in organic synthesis and are often used as starting materials for the preparation of more complex heterocyclic systems . They can undergo a variety of reactions, including dehydrogenative coupling reactions, [3+2] cycloaddition reactions, and oxidative cyclizations .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For instance, 3,5-dimethylpyrazole, a related compound, is a white solid that dissolves well in polar organic solvents . Its molecular weight is 96.133 g/mol .未来方向

The field of pyrazole chemistry is continuously evolving, with ongoing research into new synthetic methods and applications . Given the versatility of pyrazoles, “3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole” could potentially find use in a variety of areas, including medicinal chemistry and materials science.

属性

IUPAC Name |

3,5-dimethyl-1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-5-8-20-15-7-6-14(9-11(15)2)21(18,19)17-13(4)10-12(3)16-17/h6-7,9-10H,5,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGWRDJGZDMGQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

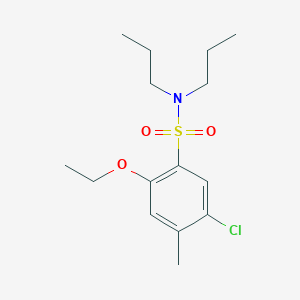

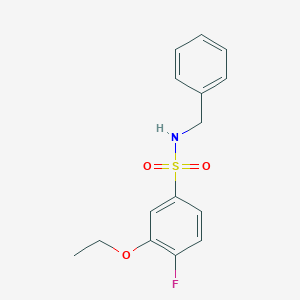

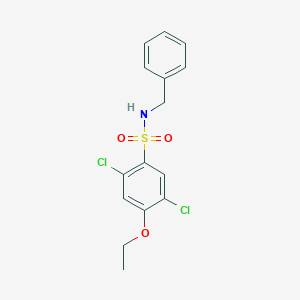

![3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497558.png)